molecular formula C16H22N2O B11128439 3-methyl-N-[2-(4-methyl-1H-indol-1-yl)ethyl]butanamide

3-methyl-N-[2-(4-methyl-1H-indol-1-yl)ethyl]butanamide

Cat. No.: B11128439
M. Wt: 258.36 g/mol
InChI Key: MSJXWCMETOGWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2-(4-methyl-1H-indol-1-yl)ethyl]butanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes an indole moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 3-methyl-N-[2-(4-methyl-1H-indol-1-yl)ethyl]butanamide typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-methyl-N-[2-(4-methyl-1H-indol-1-yl)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

3-methyl-N-[2-(4-methyl-1H-indol-1-yl)ethyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4-methyl-1H-indol-1-yl)ethyl]butanamide involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects . For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

3-methyl-N-[2-(4-methyl-1H-indol-1-yl)ethyl]butanamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

3-methyl-N-[2-(4-methylindol-1-yl)ethyl]butanamide

InChI

InChI=1S/C16H22N2O/c1-12(2)11-16(19)17-8-10-18-9-7-14-13(3)5-4-6-15(14)18/h4-7,9,12H,8,10-11H2,1-3H3,(H,17,19)

InChI Key

MSJXWCMETOGWRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.